molecular formula C15H11N3O4 B1676082 Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- CAS No. 577962-95-9

Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-

Cat. No.: B1676082
CAS No.: 577962-95-9
M. Wt: 297.26 g/mol
InChI Key: WMOKBKUDIRNAKD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- is a complex organic compound characterized by the presence of an imidazolidinylidene group attached to a pyrrole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dioxoimidazolidine with a pyrrole derivative under controlled conditions to form the imidazolidinylidene-pyrrole intermediate. This intermediate is then subjected to further reactions with benzoic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- involves its interaction with specific molecular targets and pathways. The imidazolidinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The pyrrole ring may also play a role in binding to target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the imidazolidinylidene group.

    Ethyl 4-[2-[(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoate: An ester derivative with similar core structure.

Uniqueness

Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]- is unique due to the presence of both the imidazolidinylidene and pyrrole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

577962-95-9

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C15H11N3O4/c19-13-12(16-15(22)17-13)8-11-2-1-7-18(11)10-5-3-9(4-6-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,22)/b12-8+

InChI Key

WMOKBKUDIRNAKD-XYOKQWHBSA-N

SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O

Isomeric SMILES

C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

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